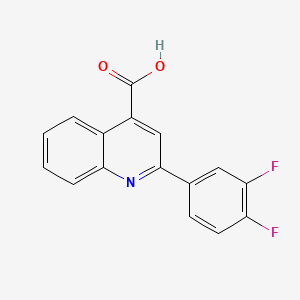![molecular formula C14H12N4O6 B8539938 Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate](/img/structure/B8539938.png)
Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate
概要
説明
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable tool in chemical synthesis and biological research.
準備方法
The synthesis of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate involves several steps. The primary synthetic route includes the reaction of indazole derivatives with N-hydroxysuccinimide esters under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
化学反応の分析
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified indazole derivatives.
科学的研究の応用
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate involves its ability to form stable covalent linkages with target molecules. This is primarily achieved through inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes such as transcyclooctene . The molecular targets and pathways involved include various biological macromolecules, making it a versatile tool in biochemical research.
類似化合物との比較
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate can be compared with similar compounds such as:
Benzylamino tetrazine N-hydroxysuccinimidyl ester: This compound also features a succinimidyl ester functional group and is used in similar bioorthogonal reactions.
Tetrazine-PEG5-NHS ester: Another compound used for bioorthogonal labeling, but with a polyethylene glycol (PEG) linker for increased solubility and biocompatibility.
The uniqueness of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate lies in its indazole core, which provides distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C14H12N4O6 |
|---|---|
分子量 |
332.27 g/mol |
IUPAC名 |
methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate |
InChI |
InChI=1S/C14H12N4O6/c1-23-14(22)17-10-4-2-3-9(8(10)7-15-17)16-13(21)24-18-11(19)5-6-12(18)20/h2-4,7H,5-6H2,1H3,(H,16,21) |
InChIキー |
NYGYORXJYHUSOR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C2=CC=CC(=C2C=N1)NC(=O)ON3C(=O)CCC3=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[(3-Methylbutyl)amino]methyl}cyclopentyl)methan-1-ol](/img/structure/B8539857.png)





![3-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8539908.png)



![1-Piperidineacetamide,n-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-[(4-hydroxyphenyl)methyl]-a-oxo-](/img/structure/B8539949.png)


